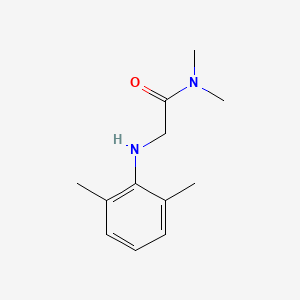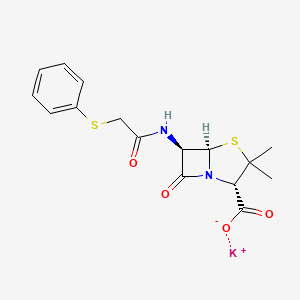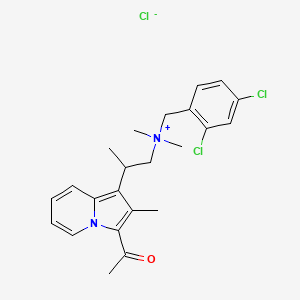
Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a chemical compound with the molecular formula C12H18N2O. It is known for its various applications in scientific research and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride, followed by N,N-dimethylation. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-2-(ethylamino)-: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
N-(2,6-Dimethylphenyl)acetamide: Another structurally related compound with different reactivity and uses.
Uniqueness
Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and versatility in various applications .
Eigenschaften
CAS-Nummer |
55882-99-0 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-(2,6-dimethylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-8-11(15)14(3)4/h5-7,13H,8H2,1-4H3 |
InChI-Schlüssel |
GITDGRCAOGDHCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)








![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)

![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)

